molecular formula C10H12N2 B11918231 3-Propyl-1H-indazole

3-Propyl-1H-indazole

Cat. No.: B11918231
M. Wt: 160.22 g/mol
InChI Key: UAVBHTJZZHATBB-UHFFFAOYSA-N
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Description

3-Propyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-substituted benzylidenehydrazines with suitable reagents. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is often preferred due to its efficiency and scalability. The use of solvents like dimethyl sulfoxide (DMSO) and specific reaction conditions, such as elevated temperatures and controlled atmospheres, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

3-Propyl-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Propyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling and proliferation . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and biological responses.

Comparison with Similar Compounds

Uniqueness: 3-Propyl-1H-indazole is unique due to its specific propyl substituent, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-propyl-2H-indazole

InChI

InChI=1S/C10H12N2/c1-2-5-9-8-6-3-4-7-10(8)12-11-9/h3-4,6-7H,2,5H2,1H3,(H,11,12)

InChI Key

UAVBHTJZZHATBB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=CC=CC2=NN1

Origin of Product

United States

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